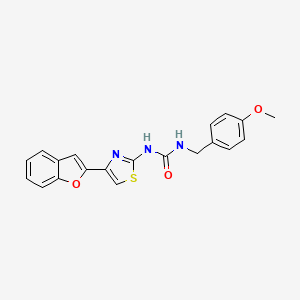

![molecular formula C17H16N2O3S B2823622 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide CAS No. 895442-96-3](/img/structure/B2823622.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

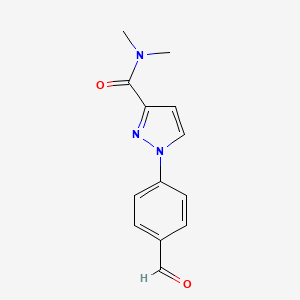

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a benzene ring fused to a thiazole ring . The benzothiazole moiety is a common structure in various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would be characterized by the presence of a benzothiazole ring substituted with methoxy groups at the 5 and 6 positions, and an acetamide group attached to the nitrogen of the benzothiazole ring .Chemical Reactions Analysis

The chemical reactions involving “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on the specific conditions and reagents used. Benzothiazoles can undergo various reactions including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on its specific structure. For example, a related compound, 5,6-Dimethoxybenzo[d]thiazol-2-amine, is a solid at room temperature and has a molecular weight of 210.26 .Scientific Research Applications

Anti-Breast Cancer Agent

The benzothiazole nucleus, which is a part of this compound, has been thoroughly explored for its therapeutic potential due to its structural simplicity and ease of synthesis . A new series of benzothiazole-phthalimide hybrids, including this compound, have been screened for their anticancer properties against two human breast cancer cell lines . The most active hybrid, compound 3h, was found to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .

Antimicrobial Agent

In addition to its anticancer properties, this compound has also shown significant antimicrobial activity . It has been found to be effective against both gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Anti-Inflammatory Agent

Benzothiazole derivatives, including this compound, have demonstrated anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Agent

This compound has also shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Drug Repositioning

The compound’s diverse range of activities makes it a potential candidate for drug repositioning . Drug repositioning, also known as drug repurposing, is a strategy for identifying new uses for approved or investigational drugs that are outside the scope of the original medical indication.

Synthetic Chemistry

The compound’s structural simplicity and ease of synthesis make it a valuable tool in synthetic chemistry . It can serve as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on its specific biological target. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Future Directions

Benzothiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on the synthesis of new derivatives, including “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide”, and the evaluation of their biological activities and mechanisms of action .

properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-13-9-12-15(10-14(13)22-2)23-17(18-12)19-16(20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREAPJWRLICOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)

![N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2823548.png)

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2823551.png)

![N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2823552.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2823557.png)

![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)